

Application Notes and Protocols for HCFC-142b in Polymer Foam Research

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Compound of Interest

Compound Name: **1-Chloro-1,1-difluoroethane**

Cat. No.: **B1203169**

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Disclaimer: **1-chloro-1,1-difluoroethane** (HCFC-142b) is an ozone-depleting substance regulated under the Montreal Protocol. Its production and import have been phased out in many countries, including the United States and European Union, for foam blowing applications.^{[1][2][3][4]} These notes are provided for historical, academic, and research purposes to understand its past application and properties in polymer foam science. Current research and industrial applications focus on environmentally benign alternatives with zero Ozone Depletion Potential (ODP) and low Global Warming Potential (GWP).

Application Notes

Introduction and Historical Context

HCFC-142b was a second-generation blowing agent, primarily used as a replacement for chlorofluorocarbons (CFCs), such as CFC-12, in the production of rigid polymer foams.^{[2][5]} Following the Montreal Protocol, which mandated the phase-out of CFCs due to their high ODP, HCFCs were adopted as transitional substitutes.^{[2][6]} HCFC-142b was selected for its reduced, albeit not zero, ODP, non-flammability, suitable boiling point, and good solubility in polystyrene.^{[4][7]} Its primary application was in the manufacture of extruded polystyrene (XPS) rigid foam insulation boards.^{[1][8][9]}

Primary Application: Extruded Polystyrene (XPS) Foam

HCFC-142b was a key component in the production of XPS foam, a closed-cell rigid insulation material widely used in the construction industry. In the XPS manufacturing process, HCFC-

142b acted as a physical blowing agent. It was injected under high pressure into molten polystyrene, where it dissolved completely. As the polymer melt was extruded through a die to a region of lower atmospheric pressure, the dissolved HCFC-142b would vaporize and expand, creating the cellular foam structure. The low thermal conductivity of the trapped HCFC-142b gas within the foam cells contributed significantly to the material's high insulating performance. Sometimes, it was used in blends with HCFC-22.[8][10]

Regulatory Status and Transition to Alternatives

As a Class II ozone-depleting substance, HCFC-142b was subject to a global phase-out schedule under the Montreal Protocol.[1][3] In the United States, production and import of HCFC-142b were progressively reduced and ultimately banned for foam applications by 2020. [1][9] The industry has since transitioned to zero-ODP alternatives. Initial replacements included hydrofluorocarbons (HFCs) like HFC-134a, but these are now also being phased down due to their high GWP.[2][5] Current-generation blowing agents include hydrocarbons (HCs), carbon dioxide (CO₂), and hydrofluoroolefins (HFOs), which offer significantly improved environmental profiles.[5][8]

Data Presentation

Properties of HCFC-142b

The following table summarizes the key physicochemical and environmental properties of HCFC-142b.

Property	Value	Reference
Chemical Name	1-chloro-1,1-difluoroethane	[11] [12]
Chemical Formula	CH ₃ CClF ₂	[11] [12]
Molar Mass	100.49 g·mol ⁻¹	[12]
Boiling Point	-9.8 °C	[11] [12]
Appearance	Colorless Gas	[12]
Flammability Range	7.8 - 16.8 vol% in air	[11]
Ozone Depletion Potential (ODP)	0.065	[11] [12]
Global Warming Potential (GWP, 100-yr)	~2310	[11] [12]

Typical Properties of HCFC-142b Blown XPS Foam

This table presents typical physical properties for XPS foam produced using HCFC-142b-based technology. These values are representative and can vary based on specific formulations and processing conditions.

Property	Typical Value Range	Reference
Density	28 - 40 kg/m ³ (1.8 - 2.5 lb/ft ³)	[4] [7]
Compressive Strength (@ 10% deformation)	170 - 415 kPa (25 - 60 psi)	[4] [7]
Thermal Resistance (R-value per inch)	~5.0 °F·ft ² ·h/BTU	[4]
Cell Size	0.1 - 0.4 mm	N/A
Closed Cell Content	>90%	N/A

Experimental Protocols

The following are generalized protocols for the creation and characterization of XPS foam using a physical blowing agent like HCFC-142b. Specific parameters were often proprietary and would require optimization.

Protocol: XPS Foam Production via Tandem Extrusion

This protocol describes a typical tandem extrusion process for producing XPS foam boards.

Objective: To produce a rigid extruded polystyrene foam board using HCFC-142b as a physical blowing agent.

Apparatus:

- Tandem extrusion line (a primary extruder for melting and mixing, and a secondary extruder for cooling).
- High-pressure injection system for the blowing agent.
- Slit die for shaping the foam board.
- Conveyor and cutting system.

Materials:

- Polystyrene (PS) resin (General Purpose Polystyrene - GPPS).
- Additives: Nucleating agent (e.g., talc), flame retardant, colorants.
- Blowing Agent: HCFC-142b.

Procedure:

- Material Preparation: Dry the polystyrene resin and additives to remove any moisture.
- Primary Extrusion (Melting & Mixing):
 - Feed the PS resin and additives into the hopper of the primary extruder.

- Heat the extruder barrel through multiple zones to a temperature sufficient to melt the polymer (typically 180-220°C).
- The rotating screw conveys, melts, and mixes the polymer into a homogeneous melt.
- Blowing Agent Injection:
 - Inject liquid HCFC-142b into the molten polymer in the primary extruder under high pressure (e.g., 10-20 MPa) to ensure it dissolves completely. The amount injected typically ranges from 5% to 12% by weight of the polymer.
- Secondary Extrusion (Cooling):
 - Transfer the polymer/blowing agent solution to a larger diameter, slower-turning secondary extruder.
 - Cool the solution to a precise foaming temperature (typically 110-130°C). This step is critical to control the melt viscosity and achieve a fine, uniform cell structure.
- Extrusion and Foaming:
 - Force the cooled, pressurized melt through a slit die into a zone of atmospheric pressure.
 - The sudden pressure drop causes the dissolved HCFC-142b to nucleate and expand, forming the cellular structure of the foam.
- Shaping and Curing:
 - The expanding foam is passed through a shaping device to control the final board dimensions.
 - The board is then allowed to cool and cure on a conveyor system. During this time, air slowly diffuses into the cells while the blowing agent diffuses out.
- Finishing: Cut the continuous foam board to the desired length and trim the edges.

Protocol: Foam Characterization

Objective: To measure the key physical properties of the produced XPS foam.

1. Density Measurement (ASTM D1622):

- Cut a defect-free rectangular specimen of a known volume from the foam board.
- Measure the length, width, and thickness at several points and average them.
- Weigh the specimen using an analytical balance.
- Calculate the density using the formula: Density = Mass / Volume.

2. Compressive Strength (ASTM D1621):

- Cut a specimen of specified dimensions (e.g., 50 mm x 50 mm with the thickness of the board).
- Place the specimen in a universal testing machine (UTM).
- Apply a compressive load along the thickness direction at a constant rate of crosshead movement (e.g., 2.5 mm/min).
- Record the stress at 10% strain or at the yield point, whichever occurs first.

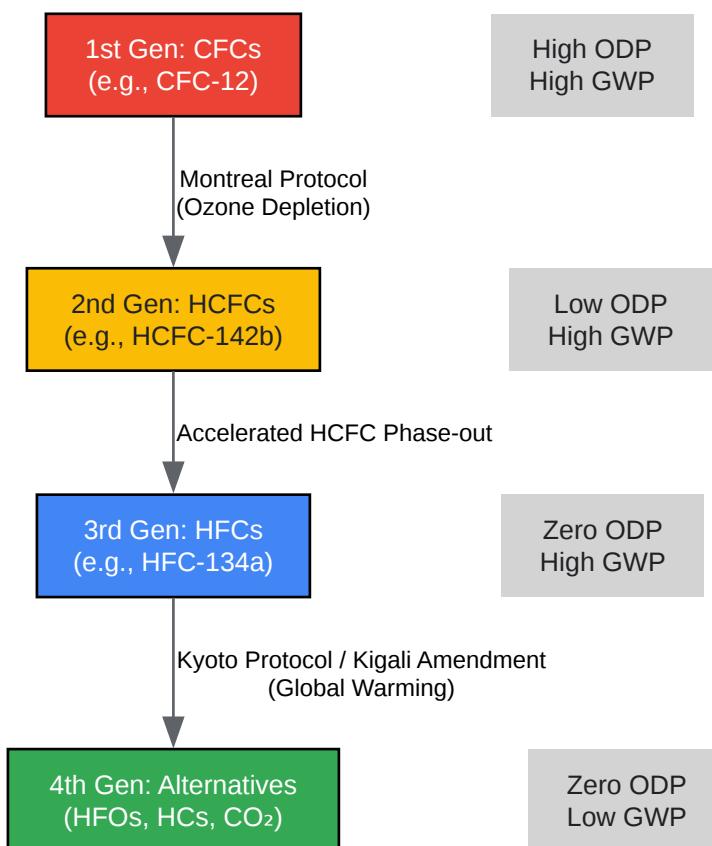
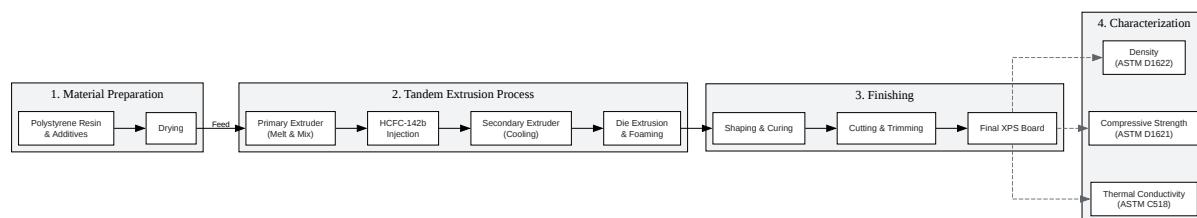
3. Thermal Conductivity (ASTM C518):

- Use a heat flow meter apparatus.
- Cut a flat specimen of the foam to fit the apparatus.
- Place the specimen between two plates held at different, controlled temperatures, creating a steady-state heat flux through the material.
- The apparatus measures the heat flow and temperature difference across the specimen.
- The thermal conductivity (k-factor) is calculated. The thermal resistance (R-value) is the thickness divided by the thermal conductivity.

Visualizations

Experimental Workflow for XPS Foam Production

The following diagram illustrates the generalized workflow for producing and characterizing XPS foam.



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